3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound.
Industrial Production Methods: Industrial production methods for this compound often employ microwave-assisted Suzuki–Miyaura cross-coupling reactions. This approach efficiently introduces aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Frequently utilizes reagents like aryl boronic acids in the presence of palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, its antitumor activity is attributed to its ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle progression .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
Comparison: 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of compounds with tailored biological activities .
Properties
IUPAC Name |
3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(8-14-15(11)12)9-4-2-1-3-5-9/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZGZQLNDEHLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN3C2=NC=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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